![molecular formula C19H26N2O B11833209 1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one CAS No. 88607-53-8](/img/structure/B11833209.png)
1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The preparation of this specific compound may involve the following steps:
Formation of the Indole Ring: Starting with 2-ethylindole, the indole ring is formed through the Fischer indole synthesis.
Attachment of the Piperidine Ring: The indole derivative is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired product.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone can be compared with other indole derivatives such as:
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neuropharmacology.
1-Methyl-1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Studied for its potential anticancer activities.
The uniqueness of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone lies in its specific structural features, which confer distinct biological activities and synthetic utility.
Eigenschaften
CAS-Nummer |
88607-53-8 |
|---|---|
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[1-[2-(2-ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-3-18-17(16-8-4-5-9-19(16)20-18)10-12-21-11-6-7-15(13-21)14(2)22/h4-5,8-9,15,20H,3,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
STVWAYDBYXANBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N1)CCN3CCCC(C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



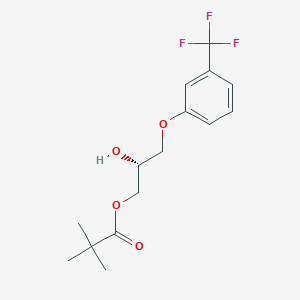
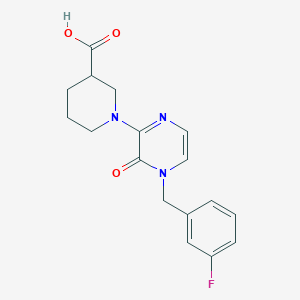
![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)
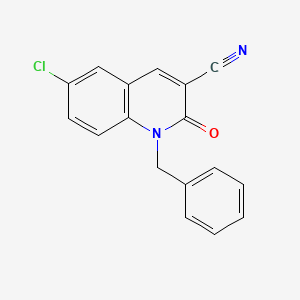
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)
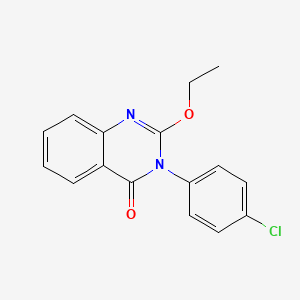
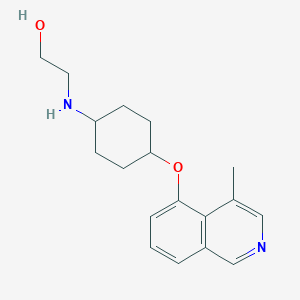
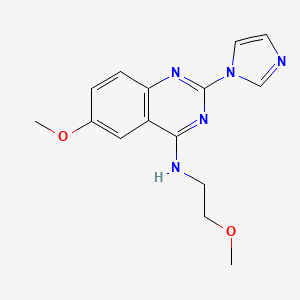
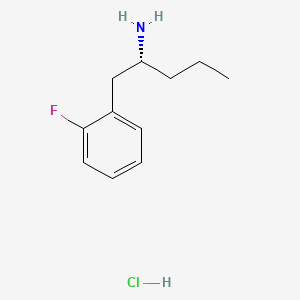
![3,5-Dimethyl-4-(3-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)isoxazole](/img/structure/B11833199.png)
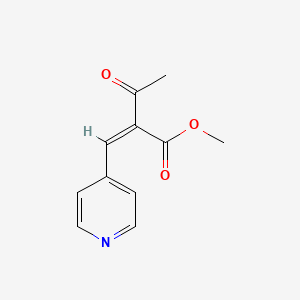
![Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
